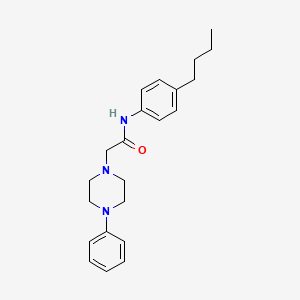
N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide” typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Substitution reactions: The piperazine ring is then functionalized with phenyl groups through nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the piperazine derivative with 4-butylphenylacetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings.
Reduction: Reduction reactions may target the acetamide group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens, alkylating agents, or acylating agents.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted phenyl derivatives.
科学研究应用
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Receptor studies: As a probe to study receptor-ligand interactions.
Enzyme inhibition: Potential inhibitor of specific enzymes.
Medicine
Pharmacological studies: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Material science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of “N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide” involves:
Binding to molecular targets: Such as receptors or enzymes.
Modulation of pathways: Influencing signaling pathways related to its pharmacological effects.
相似化合物的比较
Similar Compounds
- N-(4-butylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(4-butylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Uniqueness
- Structural differences : The presence of different substituents on the piperazine ring.
- Pharmacological profile : Variations in activity and potency due to structural changes.
生物活性
N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound belonging to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N3O. Its structure features a butylphenyl group attached to a piperazine moiety, which is critical for its biological activity. The compound's unique configuration allows it to interact with multiple neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
The mechanism of action for this compound involves:
- Receptor Binding : It acts as a ligand for dopamine and serotonin receptors, potentially modulating their activity.
- Pathway Modulation : The compound influences signaling pathways associated with mood regulation and neurological functions, making it a candidate for treating psychiatric disorders such as schizophrenia and depression.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit significant neuropharmacological effects:
- Anticonvulsant Activity : Studies have shown that derivatives of this compound can possess anticonvulsant properties. For instance, related compounds have been evaluated in animal models for their ability to prevent seizures, demonstrating promising results in certain derivatives .
| Compound | Anticonvulsant Activity | Dose (mg/kg) |
|---|---|---|
| 3-chlorophenyl derivative | Effective | 100 |
| 3-trifluoromethyl derivative | High protection | 300 |
2. Potential Therapeutic Applications
The compound has been explored for various therapeutic applications due to its interaction with neurotransmitter systems:
- Schizophrenia Treatment : Its dopaminergic modulation suggests potential use in managing symptoms of schizophrenia.
- Antidepressant Effects : The serotonergic activity may aid in alleviating depressive symptoms, positioning it as a candidate for further clinical investigation .
Case Studies
Several studies have highlighted the efficacy of this compound derivatives:
- Anticonvulsant Study : In a study involving twenty-two new derivatives, specific compounds demonstrated significant anticonvulsant activity in the maximal electroshock (MES) test, indicating their potential utility in epilepsy treatment .
- CNS Activity Evaluation : Another study assessed the anxiolytic and muscle relaxant properties of similar compounds in albino mice. One derivative exhibited potent effects comparable to established anxiolytics like diazepam .
属性
IUPAC Name |
N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-3-7-19-10-12-20(13-11-19)23-22(26)18-24-14-16-25(17-15-24)21-8-5-4-6-9-21/h4-6,8-13H,2-3,7,14-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZTIKUDLEHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














